molecular formula C10H19NO5 B15123149 2-Amino-5-hydroxy-hexanedioic acid diethyl ester

2-Amino-5-hydroxy-hexanedioic acid diethyl ester

Cat. No.: B15123149
M. Wt: 233.26 g/mol
InChI Key: NTJKEXWUEJHXIE-UHFFFAOYSA-N
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Description

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of diethyl azodicarboxylate and triphenylphosphine in a Mitsunobu reaction to invert the stereochemistry of a precursor compound . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, under controlled temperature conditions to prevent decomposition of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of keto acids.

    Reduction: Formation of diols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

diethyl 2-amino-5-hydroxyhexanedioate

InChI

InChI=1S/C10H19NO5/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8,12H,3-6,11H2,1-2H3

InChI Key

NTJKEXWUEJHXIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)O)N

Origin of Product

United States

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